2-[(Propan-2-yl)oxy]pyrazine
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Overview
Description
2-[(Propan-2-yl)oxy]pyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agriculture, and food industries. The unique structure of this compound, which includes an isopropyl group attached to an oxygen atom, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]pyrazine can be achieved through several methods. One common approach involves the reaction of pyrazine with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of isopropyl bromide and pyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then isolated through extraction and purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety measures and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine compounds.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines, thiols; reactions may require the presence of a base and are conducted in organic solvents.
Major Products
The major products formed from these reactions include various pyrazine derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-[(Propan-2-yl)oxy]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: In the food industry, this compound is used as a flavoring agent due to its aromatic properties. It is also employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)oxy]pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Isopropyl methoxypyrazine: Similar in structure but with a methoxy group instead of an isopropyl group.
2-Methoxypyrazine: Lacks the isopropyl group, leading to different chemical and biological properties.
3-Isopropyl-2-methoxypyrazine: Another closely related compound with slight structural variations.
Uniqueness
2-[(Propan-2-yl)oxy]pyrazine stands out due to its unique combination of an isopropyl group and a pyrazine ring. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-propan-2-yloxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)10-7-5-8-3-4-9-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTSOMZAFUTVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532373 |
Source
|
Record name | 2-[(Propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-05-5 |
Source
|
Record name | 2-[(Propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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